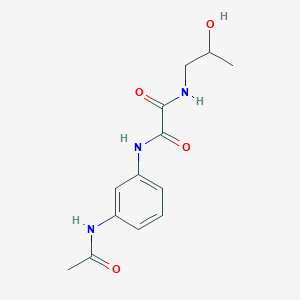

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

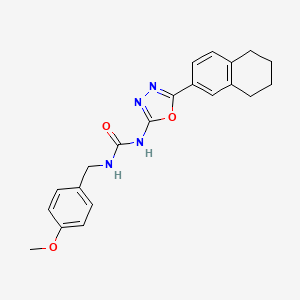

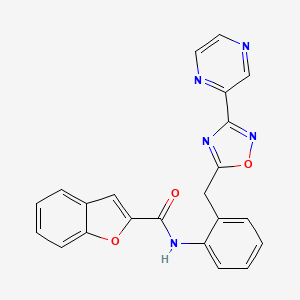

The synthesis of related compounds involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds are then characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “Acetamide, N-(2-hydroxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique

Anticancer Activity

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide and its derivatives have shown potential in anticancer research. A study by Khade et al. (2019) synthesized and evaluated novel acetamides against various cancer cell lines, including HepG2 and MCF-7. Among these compounds, some demonstrated significant antiproliferative activity and induced apoptosis in treated cells, providing a basis for further exploration in cancer therapy (Khade et al., 2019).

Environmental Impact Studies

In environmental sciences, studies have focused on the effects of related compounds like paracetamol (N-(4-hydroxyphenyl)acetamide) on aquatic life. Parolini et al. (2010) used a multi-biomarker approach to assess the cyto-genotoxicity of paracetamol on zebra mussels, providing insights into the environmental impact of pharmaceutical contaminants in water bodies (Parolini et al., 2010).

Anti-inflammatory and Analgesic Research

The compound's derivatives have been studied for their anti-inflammatory and analgesic properties. Jawed et al. (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats, showing promising results in reducing inflammation-related cytokines (Jawed et al., 2010).

Drug Metabolism and Toxicology

Research on drug metabolism and toxicity has also involved related compounds. Högestätt et al. (2005) showed that acetaminophen, a related compound, is metabolized in the nervous system to form potent agonists, highlighting the complexity of drug metabolism and its implications for drug design and safety (Högestätt et al., 2005).

Photocatalytic Applications

In the field of materials science, studies have focused on the degradation of related compounds like acetaminophen using novel photocatalytic methods. Tao et al. (2015) investigated the photoactivity of graphene/titanium dioxide nanotubes in the removal of acetaminophen, demonstrating the potential of these materials in environmental remediation (Tao et al., 2015).

Propriétés

IUPAC Name |

N'-(3-acetamidophenyl)-N-(2-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-8(17)7-14-12(19)13(20)16-11-5-3-4-10(6-11)15-9(2)18/h3-6,8,17H,7H2,1-2H3,(H,14,19)(H,15,18)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHGCWXOZLNANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)

![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)

![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)